molecular formula C26H25N3O8 B15085563 [2-ethoxy-4-[(E)-[2-(2-nitrophenoxy)propanoylhydrazinylidene]methyl]phenyl] 4-methoxybenzoate CAS No. 769151-17-9

[2-ethoxy-4-[(E)-[2-(2-nitrophenoxy)propanoylhydrazinylidene]methyl]phenyl] 4-methoxybenzoate

Cat. No.: B15085563
CAS No.: 769151-17-9
M. Wt: 507.5 g/mol
InChI Key: DCGZPIROQFZYED-JVWAILMASA-N
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Description

The compound [2-ethoxy-4-[(E)-[2-(2-nitrophenoxy)propanoylhydrazinylidene]methyl]phenyl] 4-methoxybenzoate is a hydrazone-based ester derivative characterized by:

  • A 2-ethoxy-substituted phenyl ring at the core.
  • An (E)-hydrazinylidene linker connecting the central phenyl group to a 2-(2-nitrophenoxy)propanoyl moiety.
  • A 4-methoxybenzoate ester as the terminal substituent.

This structure integrates electron-withdrawing (nitro, ester) and electron-donating (methoxy, ethoxy) groups, which influence its physicochemical properties and reactivity. Hydrazone derivatives are widely studied for applications in medicinal chemistry, material science, and crystallography due to their hydrogen-bonding capacity and conformational flexibility .

Properties

CAS No.

769151-17-9

Molecular Formula

C26H25N3O8

Molecular Weight

507.5 g/mol

IUPAC Name

[2-ethoxy-4-[(E)-[2-(2-nitrophenoxy)propanoylhydrazinylidene]methyl]phenyl] 4-methoxybenzoate

InChI

InChI=1S/C26H25N3O8/c1-4-35-24-15-18(9-14-23(24)37-26(31)19-10-12-20(34-3)13-11-19)16-27-28-25(30)17(2)36-22-8-6-5-7-21(22)29(32)33/h5-17H,4H2,1-3H3,(H,28,30)/b27-16+

InChI Key

DCGZPIROQFZYED-JVWAILMASA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)C(C)OC2=CC=CC=C2[N+](=O)[O-])OC(=O)C3=CC=C(C=C3)OC

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C(C)OC2=CC=CC=C2[N+](=O)[O-])OC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-ethoxy-4-[(E)-[2-(2-nitrophenoxy)propanoylhydrazinylidene]methyl]phenyl] 4-methoxybenzoate typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of the hydrazone derivative, followed by the introduction of the nitrophenoxy and ethoxy groups. The final step involves the esterification with 4-methoxybenzoic acid under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

[2-ethoxy-4-[(E)-[2-(2-nitrophenoxy)propanoylhydrazinylidene]methyl]phenyl] 4-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The ethoxy and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of a catalyst are typically used.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) or alkoxide ions (RO⁻) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenoxy group can yield nitro derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

[2-ethoxy-4-[(E)-[2-(2-nitrophenoxy)propanoylhydrazinylidene]methyl]phenyl] 4-methoxybenzoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [2-ethoxy-4-[(E)-[2-(2-nitrophenoxy)propanoylhydrazinylidene]methyl]phenyl] 4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The nitrophenoxy group can interact with cellular proteins, potentially inhibiting their function. Additionally, the hydrazone moiety may form reactive intermediates that can modify biological molecules, leading to various biological effects.

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

The compound’s 2-nitrophenoxy and 4-methoxybenzoate groups distinguish it from analogs. Key comparisons include:

Compound Name Substituents Key Functional Differences
Target Compound 2-Nitrophenoxy, 4-methoxybenzoate High electron-withdrawing nitro group enhances polarity and hydrogen-bonding potential.
2-Methoxy-4-[(E)-{[2-(2-naphthyloxy)propanoyl]hydrazono}methyl]phenyl 4-chlorobenzoate 2-Naphthyloxy, 4-chlorobenzoate Chloro substituent increases lipophilicity; naphthyloxy introduces bulkier aromaticity.
2-ethoxy-4-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl benzoate 4-Methylphenoxy, benzoate Methylphenoxy reduces steric hindrance; benzoate lacks methoxy’s electron-donating effect.
2-Methoxy-4-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}phenyl 2,4-dichlorobenzoate Phenylacetyl, 2,4-dichlorobenzoate Dichloro groups enhance acidity; phenylacetyl may reduce solubility in polar solvents.
4-((E)-{2-[2-oxo-2-(4-toluidino)acetyl]hydrazono}methyl)phenyl 4-methoxybenzoate 4-Toluidino, 4-methoxybenzoate Toluidino group introduces basicity; similar methoxybenzoate enhances π-π stacking.

Electronic Effects :

  • Chloro and methyl substituents in analogs alter solubility and crystallinity. For example, 2,4-dichlorobenzoate in reduces melting points compared to methoxybenzoate derivatives .

Crystallographic and Hydrogen-Bonding Patterns

Crystal structures of related hydrazones reveal:

  • Hydrogen-bonding networks : The target compound’s nitro and methoxy groups facilitate intermolecular N–H⋯O and C–H⋯O interactions, similar to the dimeric motifs observed in methyl 2-methoxy-4-{[2-(4-nitrophenyl)hydrazinylidene]methyl}benzoate .
  • Dihedral angles : The twist between aromatic rings (e.g., 6.9° in vs. 42.5° in nitro-substituted stilbenes ) depends on substituent bulk. The target compound’s ethoxy group may reduce steric strain compared to bulkier naphthyloxy analogs .

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